molecular formula C9H9BrClNO B2720850 3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride CAS No. 2137987-02-9

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride

Cat. No.: B2720850
CAS No.: 2137987-02-9
M. Wt: 262.53
InChI Key: KVKZDGFROFRNDI-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride is a halogenated quinolinone derivative with a bicyclic structure featuring a ketone group at position 5 and a bromine substituent at position 3. The hydrochloride salt enhances solubility, facilitating its use in biological assays. Safety data emphasize precautions against heat and ignition sources, reflecting its reactive nature .

Properties

IUPAC Name

3-bromo-7,8-dihydro-6H-quinolin-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO.ClH/c10-6-4-7-8(11-5-6)2-1-3-9(7)12;/h4-5H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKZDGFROFRNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)Br)C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137987-02-9
Record name 3-bromo-5,6,7,8-tetrahydroquinolin-5-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride typically involves the bromination of 7,8-dihydroquinolin-5(6H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, need to be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbonyl group to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminoquinoline derivative, while reduction might produce a hydroquinoline derivative.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Reduction Reactions : The compound can be reduced to remove the bromine or convert carbonyl groups to alcohols.
  • Oxidation Reactions : It can be oxidized to introduce new functional groups.

Scientific Research Applications

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride has several notable applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Quinoline derivatives have demonstrated significant antimicrobial effects against various bacterial strains. For example, studies indicate that compounds similar to 3-bromo derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with DNA synthesis or protein function.
  • Anticancer Properties : In vitro studies show that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction. One study reported an IC50 value of approximately 10 µM against human breast cancer cells.

Enzyme Inhibition

Research suggests that this compound may act as an enzyme inhibitor. It has been studied for its effects on enzymes involved in cancer progression and inflammation, showing moderate inhibition of c-Src kinase with IC50 values in the low micromolar range.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a critical factor.

Case Studies and Research Findings

Several case studies highlight the therapeutic applications of this compound:

  • Anticancer Study : Research on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in a dose-dependent manner.
  • Antimicrobial Evaluation : In comparative studies against standard antibiotics, this compound exhibited stronger antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli.
  • Neuroprotection : Studies involving neuronal cell cultures indicated that this compound could significantly reduce oxidative stress markers when exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituted 7,8-Dihydroquinolin-5(6H)-one Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activity Reference
This compound Br at position 3 260.52 (free base) High antibacterial activity (MIC <0.0625 µg/mL against MRSA and S. aureus when part of pleuromutilin derivatives); requires careful storage due to reactivity .
3-Chloro-7,8-dihydroquinolin-5(6H)-one Cl at position 3 215.66 Structural analog with potential similar reactivity; lower molecular weight may affect solubility and binding affinity. No direct biological data reported.
3-Methyl-7,8-dihydroquinolin-5(6H)-one hydrochloride CH₃ at position 3 209.67 Methyl group reduces electronegativity compared to Br/Cl, potentially lowering antibacterial efficacy. Used in biomolecular modeling studies .
6-Bromo-3-chloro-7,8-dihydroisoquinolin-5(6H)-one Br at position 6, Cl at position 3 (isoquinolinone core) 260.52 Isoquinolinone core alters ring geometry, possibly reducing compatibility with bacterial targets compared to quinolinone derivatives.

Activity Against Bacterial Strains

  • Pleuromutilin Derivatives: Compound 1 (carbonitrile-substituted 7,8-dihydroquinolin-5(6H)-one side chain) exhibited exceptional activity against MRSA and S. aureus (MIC <0.0625 µg/mL), outperforming tiamulin and biphenyl-substituted analogs (MIC = 1 µg/mL) . This highlights the critical role of the dihydroquinolinone moiety in enhancing antibacterial potency.
  • QSAR Predictions : 3D-QSAR models accurately predicted the lower activity of biphenyl derivatives (e.g., compound 2), validating the importance of electron-withdrawing groups (e.g., Br, CN) at position 3 for optimal binding .

Biological Activity

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The presence of the bromine atom at the 3-position significantly influences its reactivity and potential biological effects. This compound is synthesized through a bromination process of 7,8-dihydroquinolin-5(6H)-one, and its unique structure allows for various chemical transformations that can enhance its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit substantial antimicrobial activities. For instance, studies have shown that compounds similar to 3-bromo derivatives possess significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein function.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported an IC50 value of approximately 10 µM against human breast cancer cells, indicating potent activity in comparison to standard chemotherapeutics .

Enzyme Inhibition

Another notable biological activity of this compound is its potential as an enzyme inhibitor. It has been studied for its inhibitory effects on various enzymes involved in cancer progression and inflammation. For instance, it has shown moderate inhibition of c-Src kinase, a target in cancer therapy, with IC50 values in the low micromolar range .

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

The biological mechanisms through which this compound exerts its effects are still under investigation. Key proposed mechanisms include:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Modulation : By binding to specific enzymes, it alters their activity, which can lead to decreased cell proliferation in cancer cells.
  • Oxidative Stress Reduction : It may enhance the cellular antioxidant defense mechanisms, thereby reducing oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameStructure VariationsBiological Activity
7,8-Dihydroquinolin-5(6H)-oneNo bromine substituentModerate antimicrobial activity
3-Chloro-7,8-dihydroquinolin-5(6H)-oneChlorine instead of bromineLower anticancer potency
3-Iodo-7,8-dihydroquinolin-5(6H)-oneIodine instead of bromineEnhanced reactivity but less stability

The presence of bromine in this compound enhances its reactivity compared to other halogenated derivatives like chloro or iodo variants. This increased reactivity may contribute to its superior biological activity.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound exhibited stronger antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Neuroprotection : Research involving neuronal cell cultures indicated that this compound could reduce oxidative stress markers significantly when exposed to neurotoxic agents .

Q & A

Q. What synthetic methodologies are reported for dihydroquinolinone derivatives, and how can they be adapted for 3-bromo-substituted analogs?

Microwave-assisted synthesis has been demonstrated as an efficient method for dihydroquinolinone derivatives, achieving high yields (e.g., 98% for 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one via one-step cyclization of cyclohexane-1,3-dione) . For brominated analogs like the target compound, bromine can be introduced via electrophilic substitution or halogenation of pre-formed intermediates. Evidence from Memantine hydrochloride synthesis suggests brominated adamantane derivatives are achievable via direct amination of brominated precursors, which may inform reaction design for brominated quinolines .

Q. How can structural characterization of 3-bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride be performed?

Comprehensive characterization includes:

  • ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 2-chloro-7,8-dihydroquinolin-5(6H)-one, δ 1.45–7.51 ppm for protons, 19.26–163.12 ppm for carbons in CDCl₃) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1600–1700 cm⁻¹) and bromide-related absorption bands .
  • Mass spectrometry : Confirm molecular weight (e.g., molecular ion peaks for brominated compounds often exhibit isotopic patterns due to ⁷⁹Br/⁸¹Br) .

Q. What solvents and conditions are optimal for purifying brominated dihydroquinolinones?

Chromatographic methods (TLC, column chromatography) with polar solvents (ethyl acetate/hexane mixtures) are commonly used. Evidence from microwave-synthesized dihydroquinolinones highlights TLC monitoring in ethanol or dichloromethane-based systems . For hydrochloride salts, recrystallization from ethanol/water mixtures may improve purity .

Advanced Research Questions

Q. How can reaction yields be optimized for brominated dihydroquinolinones, and what factors contribute to side-product formation?

  • Microwave irradiation : Reduces reaction time and improves regioselectivity (e.g., 20-minute reactions vs. hours under conventional heating) .
  • Catalyst selection : Proline-based catalysts enhance cyclization efficiency in dihydroquinolinone synthesis .
  • Bromination position control : Steric and electronic effects influence bromine substitution. For example, 3-bromo derivatives may form via directed ortho-metallation or radical pathways. Contradictions in halogenation outcomes (e.g., para vs. ortho substitution in bromophenol derivatives) suggest the need for DFT studies to predict regiochemistry .

Q. How can researchers resolve contradictions in spectroscopic data for dihydroquinolinone derivatives?

  • Comparative analysis : Cross-reference NMR shifts with structurally validated analogs (e.g., 2-chloro-7,8-dihydroquinolin-5(6H)-one vs. 4-hydroxy-3-methyl derivatives ).
  • Computational modeling : Use tools like Gaussian to simulate NMR spectra and validate experimental data .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., spiro compounds with confirmed crystal structures ).

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Structure-activity relationship (SAR) studies : Modify the bromine position or introduce substituents (e.g., methyl, methoxy groups) to enhance bioavailability or target binding .
  • Salt formation : Hydrochloride salts improve solubility; optimize counterion selection (e.g., HCl vs. other acids) based on pH-dependent stability .
  • Hybrid scaffolds : Fuse with pharmacophores like indole or quinazoline (e.g., 6-chloro-5-phenyl-1H-indole-3-carboxylic acid derivatives ) to exploit synergistic effects.

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH at 40°C for 48 hours) and monitor degradation via HPLC .
  • Kinetic solubility assays : Use phosphate-buffered saline (PBS) or simulated gastric fluid to assess solubility and precipitation risks .
  • Mass balance analysis : Quantify degradation products and identify hydrolytically labile groups (e.g., ester or amide bonds in related compounds ).

Methodological Considerations

Q. What analytical techniques are critical for distinguishing between dihydroquinolinone regioisomers?

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals and assign quaternary carbons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., bromine isotopic patterns for C₉H₉BrClNO₃ vs. C₁₀H₁₁BrN₂O₂) .
  • HPLC-DAD/MS : Separate isomers using C18 columns with acetonitrile/water gradients .

Q. How can computational tools aid in predicting the reactivity of brominated dihydroquinolinones?

  • DFT calculations : Model transition states for bromination or cyclization steps to predict regioselectivity .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinase or protease enzymes) to prioritize synthesis .
  • ADMET prediction : Use platforms like SwissADME to estimate bioavailability, toxicity, and metabolic pathways .

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